Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-
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Overview
Description
Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- is a complex organic compound with a molecular formula of C23H34N6O5S . This compound is characterized by its unique structure, which includes a nitrothiazole group and an azo linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- typically involves multiple stepsThe final step involves the coupling of the bis(2-butoxyethyl)amino group to the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- involves its interaction with specific molecular targets. The nitrothiazole group is known to interact with biological macromolecules, leading to various biochemical effects. The azo linkage can undergo reduction, releasing active amines that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitrothiazol-2-yl)azo]phenyl]-
- Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-
Uniqueness
The uniqueness of Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- lies in its specific structural features, such as the combination of the nitrothiazole group and the azo linkage, which confer distinct chemical and biological properties .
Properties
CAS No. |
72010-87-8 |
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Molecular Formula |
C23H34N6O5S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C23H34N6O5S/c1-4-6-12-33-14-10-28(11-15-34-13-7-5-2)19-8-9-20(21(16-19)25-18(3)30)26-27-23-24-17-22(35-23)29(31)32/h8-9,16-17H,4-7,10-15H2,1-3H3,(H,25,30) |
InChI Key |
VGJJSEWJLPZTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN(CCOCCCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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